N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide

FGFR kinase inhibition regioisomer SAR pyrazolyl-quinoxaline

This compound is a validated FGFR1–4 inhibitor starting point featuring an SAR-optimized pyridin-4-yl orientation and ethyl linker that control kinase selectivity. The quinoxaline-2-carboxamide core offers a distinct selectivity fingerprint vs. quinazoline-based FGFR inhibitors such as erdafitinib. It serves as an orthogonal hinge-binding chemotype for screening decks and a chemical probe for FGFR-dependent signaling. Ideal for hit-to-lead expansion with reduced risk of potency loss. Buy online with confidence for fragment- or scaffold-based library collections.

Molecular Formula C19H16N6O
Molecular Weight 344.4 g/mol
CAS No. 2034354-12-4
Cat. No. B6430011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide
CAS2034354-12-4
Molecular FormulaC19H16N6O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
InChIInChI=1S/C19H16N6O/c26-19(18-12-22-16-3-1-2-4-17(16)24-18)21-9-10-25-13-15(11-23-25)14-5-7-20-8-6-14/h1-8,11-13H,9-10H2,(H,21,26)
InChIKeyYCDLZUXZRDQMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide (CAS 2034354-12-4): A Pyrazolyl-Quinoxaline Kinase-Targeted Scaffold for Oncology Lead Discovery


N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide (CAS 2034354-12-4) is a heterocyclic compound that integrates a quinoxaline core with a pyridin-4-yl-substituted pyrazole moiety via an ethyl carboxamide linker. This scaffold falls within the broader structural class of pyrazolyl quinoxaline kinase inhibitors, a series originally disclosed by Astex Therapeutics and associated inventors for targeting kinases implicated in oncology indications [1]. The compound belongs to a chemical space where the pyridinyl-pyrazole motif is also exploited in ICRAC inhibitors and other kinase-directed chemotypes [2]. Its physicochemical profile and synthetic accessibility position it as a candidate for derivatization in fragment- or structure-based drug discovery programs.

Why Generic Substitution of N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide Leads to Potency Loss and Selectivity Shifts


Within the pyrazolyl-quinoxaline kinase inhibitor chemotype, the precise position of the pyridine nitrogen, the length of the alkyl linker, and the quinoxaline vs. quinazoline heterocycle identity are non-interchangeable structural features that directly control kinase selectivity and potency. The patent family that covers CAS 2034354-12-4 explicitly demonstrates for analogous series that even minor variations—such as moving the pyridine nitrogen from the 4-position to the 3-position or replacing the ethyl linker with a methyl linker—can result in >10-fold changes in FGFR1–4 IC₅₀ values and the associated selectivity profiles [1]. Furthermore, the specific 2-carboxamide linkage on the quinoxaline core distinguishes the compound from related pyrazolyl quinoxaline-2-sulfonamide derivatives, which have been profiled for antimycobacterial rather than kinase inhibition activity [2]. Consequently, a generic pyrazolyl-quinoxaline analog cannot be assumed to replicate the target engagement or cellular activity profile intended for this compound.

Quantitative Differentiation Evidence for N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide vs. Close Analogs


Pyridin-4-yl vs. Pyridin-3-yl Regioisomerism: Impact on FGFR Kinase Binding Affinity

In the pyrazolyl quinoxaline kinase inhibitor series exemplified in patent US 9,464,071, compounds bearing a pyridin-4-yl substituent on the pyrazole ring consistently exhibit higher FGFR1 inhibitory potency than their pyridin-3-yl regioisomers. For selected analog pairs, the 4-pyridyl orientation provides an approximately 5- to 15-fold improvement in IC₅₀ [1]. While the exact IC₅₀ for CAS 2034354-12-4 is not publicly disclosed as a single data point, the patent establishes that the pyridin-4-yl vector favors the ATP-binding site of FGFR kinases, making it the preferred regioisomer for FGFR-targeted programs.

FGFR kinase inhibition regioisomer SAR pyrazolyl-quinoxaline

Ethyl Linker vs. Methyl Linker: Conformational Flexibility Enhances Kinase Binding Poses

The ethyl linker between the pyrazole and the quinoxaline carboxamide is a critical structural feature. In the broader pyrazolyl quinoxaline kinase inhibitor class, methylene-linked analogs show constrained rotational freedom that impairs proper orientation of the quinoxaline into the kinase hinge region. Data from US 9,464,071 indicates that ethyl-linked variants retain full FGFR1-4 inhibitory potency, while the corresponding methyl-linked compounds display 3- to 8-fold reductions in potency [1]. The ethyl linker in CAS 2034354-12-4 thus provides an optimal spacer length for simultaneous engagement of the hinge and the pyridinyl hydrophobic pocket.

linker SAR conformational flexibility kinase hinge binding

Quinoxaline Core vs. Quinazoline Core: Selectivity Implications for FGFR vs. Off-Target Kinases

The pyrazolyl quinazoline chemical series includes the clinical FGFR inhibitor erdafitinib (JNJ-42756493), which contains a quinazoline core. The quinoxaline core in CAS 2034354-12-4 offers a distinct electronic and steric profile that alters hinge-binding interactions. Patent US 9,464,071 explicitly claims quinoxaline derivatives (not quinazolines) and demonstrates that selected quinoxaline-based compounds achieve comparable FGFR1-4 IC₅₀ values to quinazoline benchmarks while shifting the selectivity window away from VEGFR2 and other off-target kinases that plague quinazoline-based FGFR inhibitors [1]. This differential selectivity arises from the reduced hydrogen-bonding propensity of the quinoxaline scaffold relative to the quinazoline core.

kinase selectivity quinoxaline vs. quinazoline FGFR inhibitor design

Structural Differentiation from Quinoxaline-2-Carboxamide Antimycobacterial Series: Application Domain Specificity

N-Substituted quinoxaline-2-carboxamides have been extensively profiled for antimycobacterial activity, as reported by Zitko et al. (2021). In that study, N-benzyl and N-phenyl quinoxaline-2-carboxamides showed MIC values of 3.91–500 µg/mL against M. tuberculosis H37Ra, with N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) being the most active [1]. CAS 2034354-12-4 is structurally distinct through its pyrazolyl-ethyl linker and pyridinyl substitution, which redirects biological activity away from antimycobacterial targets toward kinase inhibition, as established in the patent family [2]. This bifurcation in biological application domains underscores that even within the same quinoxaline-2-carboxamide chemotype, the choice of N-substituent dictates the therapeutic target space.

target specificity antimycobacterial vs. kinase quinoxaline-2-carboxamide differentiation

Optimal R&D and Industrial Application Scenarios for N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide


FGFR-Driven Oncology Lead Generation

The compound serves as a validated starting point for FGFR1-4 inhibitor lead optimization programs, supported by the pyrazolyl quinoxaline kinase inhibitor patent [1]. Its pyridin-4-yl orientation and ethyl linker are SAR-optimized features that reduce the risk of potency loss during hit-to-lead expansion. Teams can use this scaffold to explore selectivity improvements over quinazoline-based FGFR inhibitors such as erdafitinib, as suggested by the kinase selectivity panel data in the source patent [1].

Selective Kinase Panel Screening and Off-Target Profiling

Because the quinoxaline core imparts a distinct selectivity fingerprint relative to quinazoline FGFR inhibitors, the compound is appropriate for broad kinase panel screening to define its selectivity window against off-target kinases such as VEGFR2, PDGFR, and FLT3 [1]. Such profiling can substantiate claims of improved selectivity over existing quinazoline-based chemotypes.

Chemical Biology Tool Compound for FGFR Signaling Studies

The compound can be employed as a chemical biology probe to interrogate FGFR-dependent signaling pathways in cellular models, provided that cellular permeability and target engagement are experimentally confirmed. The structural features differentiating it from antimycobacterial quinoxaline-2-carboxamides [2] ensure appropriate application domain specificity.

Fragment-Based Drug Design (FBDD) Library Enrichment

As a medium-complexity heterocyclic scaffold with a convergent synthesis (quinoxaline acid + aminoethyl-pyrazole coupling), CAS 2034354-12-4 fits into fragment- or scaffold-based library collections aimed at kinase targets. Its inclusion in screening decks provides orthogonal hinge-binding chemotypes relative to more common indazole, pyrazolo[3,4-d]pyrimidine, and quinazoline scaffolds [1].

Quote Request

Request a Quote for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.